Product packaging for Eicosa-11-en-14-ynoic acid(Cat. No.:CAS No. 137091-48-6)

Eicosa-11-en-14-ynoic acid

Cat. No.: B136084
CAS No.: 137091-48-6
M. Wt: 306.5 g/mol
InChI Key: PFFRDNFAEYTWIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosa-11-en-14-ynoic acid is a synthetic, long-chain fatty acid with the molecular formula C20H34O2 and a molecular weight of 306.49 g/mol . It is characterized by a unique structure featuring both an unsaturated double bond (enoic) and a triple bond (ynoic) within its 20-carbon chain. This compound is provided as a high-purity tool for biochemical research applications. Early research into related eicosanoic acids has explored their role in modulating fatty acid metabolism and enzyme activity. For instance, studies on compounds like eicosa-5,8,11,14-tetraynoic acid have shown they can inhibit the conversion of linoleate to arachidonate, thereby influencing the fatty acid composition in biological systems . Similarly, research on fatty acid analogs has demonstrated their potential to inhibit key enzymes like prostaglandin biosynthesis . This compound may serve as a valuable structural analog or inhibitor in studies focused on lipid metabolism, enzyme pathways, and the function of eicosanoids. Researchers can use this compound to probe complex biological processes in controlled in vitro settings. Handling should be performed by qualified professionals in a laboratory. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H34O2 B136084 Eicosa-11-en-14-ynoic acid CAS No. 137091-48-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137091-48-6

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

(E)-icos-11-en-14-ynoic acid

InChI

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-5,8,11-19H2,1H3,(H,21,22)/b10-9+

InChI Key

PFFRDNFAEYTWIG-UHFFFAOYSA-N

SMILES

CCCCCC#CCC=CCCCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC#CC/C=C/CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC#CCC=CCCCCCCCCCC(=O)O

Synonyms

eicosa-11-en-14-ynoic acid
IEYA

Origin of Product

United States

Biosynthesis and Natural Occurrence of Eicosa 11 En 14 Ynoic Acid

Isolation and Identification Methodologies from Biological Sources

The isolation of specific fatty acids from complex biological mixtures typically involves extraction with organic solvents, followed by saponification and esterification. The resulting fatty acid methyl esters (FAMEs) are then separated and identified using chromatographic techniques such as gas chromatography (GC) coupled with mass spectrometry (MS) for structural elucidation.

Certain plants and marine organisms are recognized for their capacity to produce a diverse array of unique fatty acids, including those with polyunsaturated and acetylenic features. ontosight.airsc.orgresearchgate.net Marine organisms, in particular, are a rich source of structurally novel secondary metabolites, some of which possess valuable biological activities. neliti.com While a wide variety of unsaturated fatty acids have been identified from marine sources like algae and mangroves, the specific isolation of Eicosa-11-en-14-ynoic acid from these sources is not extensively documented in the available literature. rsc.orgvliz.be However, the biosynthetic machinery for producing such compounds exists in these organisms.

Microorganisms are known for their metabolic diversity and their ability to produce a wide range of compounds.

Rhizopus stolonifer , commonly known as black bread mold, is a saprophytic fungus with a global distribution. wikipedia.org It is utilized in the commercial production of certain organic acids and for biotransformations, such as the production of cortisone. wikipedia.org While it is a common agent of decomposition on various organic materials, its production of this compound has not been specifically reported. wikipedia.orginra.fr

Trichoderma harzianum is a fungus found in both terrestrial and marine environments and is noted for its production of a vast number of secondary metabolites, including terpenoids and polyketides. frontiersin.orgnih.gov It is also known to produce various acids, such as nonanoic acid and acid phosphatases. plos.orgresearchgate.net Despite its rich metabolic profile, the synthesis of this compound by T. harzianum has not been documented.

De Novo Biosynthetic Pathways and Precursor Relationships

The biosynthesis of this compound is intrinsically linked to the general pathways of fatty acid elongation and desaturation. These pathways are responsible for converting precursor fatty acids into a variety of long-chain polyunsaturated fatty acids (LC-PUFAs). researchgate.netlibretexts.org

The enzyme Fatty Acid Desaturase 2 (FADS2) plays a crucial role in the biosynthesis of LC-PUFAs by introducing double bonds into fatty acid chains. nih.govnih.gov FADS2 is known to possess Δ6-desaturase activity, which is a rate-limiting step in the conventional pathway. nih.gov

However, research has shown that the FADS2 gene product can also exhibit Δ8-desaturase activity. nih.gov In certain scenarios, such as in specific cancer cell lines where FADS2 Δ6-desaturase activity is non-functional, an alternative pathway becomes prominent. nih.gov In this alternate route, the precursor 18:2n-6 (linoleic acid) undergoes elongation to 20:2n-6 (11,14-eicosadienoic acid). This intermediate, which would typically be a minor product, accumulates and can then be acted upon by other desaturases. nih.gov For instance, FADS1 (Δ5-desaturase) can convert 11,14-eicosadienoic acid into sciadonic acid (5,11,14-20:3). nih.gov This demonstrates how alterations in enzyme function can lead to the formation of uncommon fatty acids from standard precursors. The formation of this compound could potentially arise from similar alternative pathways involving acetylenase enzymes acting on such precursors.

The synthesis of 20-carbon (eicosanoid) fatty acid precursors originates from the essential fatty acids linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid). nih.govahajournals.org These 18-carbon precursors are modified by a series of elongation and desaturation enzymes to produce longer and more unsaturated fatty acids. researchgate.netlibretexts.org

A key step that can lead towards the synthesis of this compound involves the elongation of linoleic acid. An elongase enzyme can add a two-carbon unit to linoleic acid (18:2Δ9,12) to form eicosadienoic acid (EDA, 20:2Δ11,14). nih.gov This eicosadienoic acid serves as a direct precursor, which can then be further modified by a desaturase, specifically an acetylenase, to introduce the triple bond at the 14-position, yielding this compound.

Table 1: Key Enzymes and Substrates in Fatty Acid Biosynthesis

Enzyme Substrate Product
Elongase Linoleic acid (18:2Δ9,12) Eicosadienoic acid (20:2Δ11,14)
FADS2 (Δ6-desaturase) Linoleic acid (18:2Δ9,12) γ-Linolenic acid (18:3Δ6,9,12)
FADS2 (Δ8-desaturase) Eicosadienoic acid (20:2Δ11,14) Eicosatrienoic acid (20:3Δ8,11,14)

Synthetic Methodologies for this compound and Analogues

The chemical synthesis of polyunsaturated fatty acids, particularly those containing both double and triple bonds, requires strategic planning to control the stereochemistry of the double bonds and the position of the unsaturation. Convergent synthesis is often employed, where different fragments of the molecule are prepared separately and then joined together. umich.edu

A general strategy for synthesizing this compound would likely involve:

Preparation of an alkyne-containing fragment: This piece would contain the terminal part of the fatty acid, including the C14-C15 triple bond.

Preparation of an alkene-containing fragment: This would constitute the carboxylic acid end of the molecule and possess the C11-C12 double bond with cis (Z) stereochemistry.

Coupling Reaction: A carbon-carbon bond-forming reaction, such as a Sonogashira or Cadiot-Chodkiewicz coupling, would be used to join the two fragments.

Final modifications: Deprotection of the carboxylic acid and any other functional groups would yield the final product.

The synthesis of a stable analogue of 15-HETE, (5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid, utilized a Wittig reaction to establish one of the cis double bonds and a coupling reaction to form the enyne moiety, demonstrating the feasibility of these methods for constructing complex fatty acids. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Arachidonic acid
Linoleic acid
α-Linolenic acid
Eicosadienoic acid
Sciadonic acid
(8Z,14Z)-13,13-dimethyleicosa-8,14-dien-11-ynoic acid
(5Z,11Z,15R)-15-Hydroxyeicosa-5,11-dien-13-ynoic acid
Cortisone
Fumaric acid
Nonanoic acid
γ-Linolenic acid

Chemical Synthesis Approaches Utilizing Acetylenic Intermediates

The synthesis of complex fatty acids often involves the coupling of smaller, functionalized building blocks. Acetylenic compounds are particularly useful as intermediates due to the reactivity of the triple bond, which allows for the construction of the carbon skeleton and the introduction of other functional groups.

A general approach to synthesizing such molecules involves the use of coupling reactions, such as the Sonogashira or Glaser coupling, to link acetylenic fragments. For instance, the synthesis of eicosa-5,8,11,14-tetraynoic acid, an analogue with four triple bonds, relies on the iterative coupling of smaller acetylenic units. nih.govgoogle.com

A more specific example of a relevant synthetic strategy is the preparation of ethylenic carboxylic acids. nih.gov This process often involves the protection of a carboxylic acid group, followed by a series of reactions to build the carbon chain, including the introduction of double and triple bonds. The final step is the deprotection of the carboxylic acid.

The synthesis of structured ether lipids also provides insights into the manipulation of polyunsaturated fatty acids in the lab. These syntheses often involve the protection and deprotection of functional groups and the use of specific catalysts to form ester or ether linkages. skemman.is While not a direct synthesis of this compound, these methods highlight the chemical toolset available for constructing such molecules.

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to create complex molecules. This approach is particularly valuable for the synthesis of chiral compounds and for reactions that are difficult to control using purely chemical methods.

A notable example of a chemo-enzymatic reaction involving this compound is its conversion by lipoxygenase. uu.nl As mentioned earlier, this enzyme specifically oxidizes the double bond to form a hydroperoxy derivative. This enzymatic step could be integrated into a larger synthetic route to produce specific stereoisomers or to introduce further functionality into the molecule.

Lipases are another class of enzymes frequently used in the chemo-enzymatic synthesis of fatty acid derivatives. mdpi.com These enzymes can catalyze the esterification and transesterification of fatty acids with high selectivity. For example, an immobilized lipase (B570770) from Candida antarctica has been used for the acylation of glycerol (B35011) with polyunsaturated fatty acids. skemman.is A similar enzymatic esterification step could be employed in the final stages of a synthesis of this compound to attach it to a glycerol backbone or to form its methyl or ethyl ester for purification or further reaction.

The general principle of a chemo-enzymatic route to a compound like this compound might involve the chemical synthesis of a key acetylenic intermediate, followed by an enzymatic step to introduce a chiral center or to perform a selective transformation, and finally, further chemical modifications to complete the synthesis.

Metabolism and Enzymatic Transformations of Eicosa 11 En 14 Ynoic Acid

Lipoxygenase-Mediated Conversions of Eicosa-11-en-14-ynoic Acid

Lipoxygenases (LOXs) are a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of hydroperoxy derivatives. nih.gov The metabolism of this compound by lipoxygenase results in several key products.

Formation of 11-Hydroperoxy-12E-eicosa-12-en-14-ynoic Acid

The initial step in the lipoxygenase-mediated conversion of this compound involves the formation of a hydroperoxy derivative. Specifically, the enzyme catalyzes the insertion of molecular oxygen at the C-11 position, yielding 11-hydroperoxy-12E-eicosa-12-en-14-ynoic acid. This hydroperoxide has been found to be an irreversible inhibitor of lipoxygenase.

Generation of 11-Oxo-12E-eicosa-12-en-14-ynoic Acid

Following the formation of the hydroperoxy intermediate, further enzymatic or non-enzymatic reactions can occur. One such transformation is the conversion of the hydroperoxy group to a keto group, resulting in the generation of 11-oxo-12E-eicosa-12-en-14-ynoic acid. scispace.com This oxo-fatty acid represents a more stable metabolite in this pathway.

Non-Enzymatic Decomposition Products

Under conditions of oxidative stress, the hydroperoxy intermediates formed during lipoxygenase catalysis can undergo non-enzymatic decomposition. mdpi.com This can lead to a variety of breakdown products, contributing to the complexity of lipid signaling and cellular responses. The unstable nature of hydroperoxides makes them susceptible to rearrangement and fragmentation, forming a diverse array of smaller molecules.

Desaturase Enzyme Activity in Related Eicosanoid Metabolism

Desaturase enzymes are critical in the biosynthesis of polyunsaturated fatty acids by introducing double bonds into the fatty acid chain. nih.govnih.gov While direct desaturation of this compound is not extensively documented, the activity of desaturases on related eicosanoids provides insight into potential metabolic fates.

Δ8-Desaturase Activity in Eicosadienoic Acid Conversion

Research has demonstrated the presence of Δ8-desaturase activity in various tissues, such as the rat testis. nih.gov This enzyme is capable of converting eicosa-11,14-dienoic acid into eicosa-8,11,14-trienoic acid. nih.gov In vivo studies in mice have also provided evidence for Δ8 desaturation of eicosatrienoic acid in the liver, although it appears to be a minor pathway compared to the classical desaturation routes. nih.gov The fatty acid desaturase FADS2 is known to insert double bonds at the Δ6 and Δ8 positions. frontiersin.org

Interaction with Broad-Spectrum Fatty Acid Metabolic Pathways

This compound and its metabolites can interact with and influence broader fatty acid metabolic pathways. As a polyunsaturated fatty acid, it can be incorporated into cellular membranes and may compete with other fatty acids for enzymatic processing. ontosight.aiontosight.ai For instance, acetylenic analogues of polyunsaturated fatty acids are known to inactivate cyclooxygenase, a key enzyme in prostaglandin (B15479496) synthesis. annualreviews.org The metabolism of fatty acids is a complex and interconnected network, with enzymes like cyclooxygenases, lipoxygenases, and cytochrome P450s playing crucial roles in generating a wide array of bioactive lipid mediators. nih.govsemanticscholar.org

Biological Roles and Mechanistic Investigations of Eicosa 11 En 14 Ynoic Acid

Modulation of Enzymatic Systems

The acetylenic bond in eicosa-11-en-14-ynoic acid and its analogues is a key feature responsible for their ability to modulate the activity of enzymes involved in eicosanoid metabolism, such as lipoxygenases and cyclooxygenases.

Acetylenic fatty acids are well-documented as inactivators of lipoxygenases, a family of enzymes that catalyze the dioxygenation of polyunsaturated fatty acids to produce hydroperoxy derivatives. The mechanism often involves the enzyme's own catalytic cycle. Studies on 11Z-eicosa-11-en-14-ynoic acid (EEYA) have shown that it acts as an irreversible inhibitor of lipoxygenase. uu.nl

The inactivation process is oxygen-dependent and specifically targets the Fe(III) state of the lipoxygenase enzyme. uu.nl During the reaction, lipoxygenase converts EEYA into intermediate products, including 11-hydroperoxy-12E-eicosa-12-en-14-ynoic acid (11-HP-EEYA) and 11-oxo-12E-eicosa-12-en-14-ynoic acid (11-oxo-EEYA). uu.nl The formation of these hydroperoxide products is believed to be central to the inactivation mechanism. acs.org It is proposed that a reactive species, possibly a hydroperoxyl radical, is generated during the conversion, which then leads to the irreversible inactivation of the enzyme. uu.nlacs.org

The structural requirements for this inhibition are quite specific. Studies comparing various diynoic fatty acids and positional isomers revealed that only those with a specific arrangement of triple bonds, such as octadeca-9,12-diynoic acid, showed significant inhibition of soybean lipoxygenase, similar to the well-known inhibitor eicosa-5,8,11,14-tetraynoic acid (ETYA). doi.org

Analogues of this compound have demonstrated significant and often highly specific effects on the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins. nih.govnih.gov The inhibitory action depends critically on the precise location of the double and triple bonds within the fatty acid chain.

A comparative study of acetylenic analogues of eicosatrienoic acids revealed a striking difference in their inhibitory profiles. The acetylenic analogue eicosa-5,11,14-triynoic acid was found to be a potent inhibitor of cyclooxygenase, with an ID50 (half-maximal inhibitory concentration) of 0.35 µM. nih.gov In contrast, its isomer, eicosa-5,8,14-triynoic acid, was inactive against cyclooxygenase (ID50 > 100 µM). nih.gov Conversely, both compounds were poor inhibitors of lipoxygenase. nih.gov

This specificity is interpreted based on the enzyme's mechanism of action. Cyclooxygenase is understood to initiate catalysis by abstracting a hydrogen atom from the C-13 position of the fatty acid substrate. nih.gov In the case of the potent inhibitor eicosa-5,11,14-triynoic acid, the C-13 hydrogens are situated within a 1,4-pentadiyne system, a structural feature that appears crucial for its potent inhibitory activity. For lipoxygenase, which abstracts a hydrogen from C-10, neither analogue presented the optimal structure for inhibition. nih.gov

Table 1: Inhibitory Activity of Eicosatrienoic Acid Analogues on Eicosanoid Biosynthesis

This table summarizes the differential inhibitory potency of two acetylenic eicosatrienoic acid analogues against cyclooxygenase and lipoxygenase in human platelets.

CompoundCyclooxygenase Inhibition (ID50)Lipoxygenase Inhibition (ID50)
Eicosa-5,11,14-triynoic acid0.35 µM47.8 µM
Eicosa-5,8,14-triynoic acid> 100 µM23.4 µM
Data sourced from a study on human platelets with a substrate of 20 µM arachidonic acid. nih.gov

Influence on Cellular Signaling and Lipid Mediator Homeostasis

By interfering with the enzymes of the arachidonic acid cascade, this compound and its analogues can significantly alter the balance of lipid mediators and the composition of cellular membranes, thereby affecting cellular signaling.

Arachidonic acid is a critical component of cell membranes, where it is stored in an esterified form within phospholipids. lipidmaps.orgwikipedia.org Analogues of this compound can influence the amount of arachidonic acid available in these pools.

Studies in animal models have shown that administration of the analogue eicosa-5,8,11,14-tetraynoic acid (ETYA) to rats on a fat-free diet led to a significant decrease in the levels of arachidonic acid and its downstream metabolites in the total lipids of several organs, including the liver. nih.gov This suggests that ETYA inhibits the metabolic conversion of linoleic acid to arachidonic acid. nih.gov

Furthermore, another analogue, sciadonic acid (eicosa-5,11,14-trienoic acid), has been shown to effectively replace arachidonic acid in specific phospholipid pools. In one study, feeding mice sciadonic acid resulted in a 50% reduction in arachidonic acid levels within hepatic phosphatidylinositol (PI) fractions. nih.gov The PI fraction is particularly important as its acyl composition is normally highly resistant to dietary changes, reflecting its crucial role in generating signaling molecules. nih.gov

The displacement of arachidonic acid from the phosphatidylinositol (PI) pool by analogues like sciadonic acid (eicosa-5,11,14-trienoic acid) has significant implications for cell signaling. nih.gov Phosphatidylinositol and its phosphorylated derivatives (e.g., PIP2) are precursors for the generation of canonical second messengers like inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

Since the fatty acid at the sn-2 position of the PI molecule is cleaved to produce these messengers, the substitution of arachidonic acid with an analogue could lead to the production of novel secondary messengers. nih.gov These new signaling molecules could potentially have different biological activities or fail to activate downstream pathways in the same manner as those derived from arachidonic acid, thereby altering the cellular response to external stimuli. nih.gov

Comparative Studies of this compound Analogues and Isomers

Comparative studies of various structural analogues and isomers have been crucial in elucidating the structure-activity relationships that govern their biological effects. The positioning of double and triple bonds is a critical determinant of which enzymatic pathway is inhibited.

As detailed previously (Section 4.1.2), the comparison between eicosa-5,11,14-triynoic acid and eicosa-5,8,14-triynoic acid provides a clear example of this specificity. nih.gov While the former is a potent cyclooxygenase inhibitor, the latter is inactive, highlighting the importance of the acetylenic bond's position relative to the C-13 atom for COX inhibition. nih.gov

Similarly, research on a wide range of diynoic fatty acids demonstrated that only octadeca-9,12-diynoic acid effectively inhibited both soybean lipoxygenase and prostaglandin (B15479496) synthetase, whereas fifteen other positional isomers of octadecynoic acid showed no detectable inhibition. doi.org This underscores the stringent structural requirements for enzyme inactivation, where the distance between the carboxyl group and the acetylenic functions, as well as the distance between the acetylenic bonds themselves, are critical factors.

Studies on analogues of epoxyeicosatrienoic acids (EETs), such as 14,15-epoxyeicosa-5(Z)-enoic acid (14,15-EEZE), further illustrate this principle. The antagonist activity of these analogues was found to be highly dependent on the saturation of double bonds within the fatty acid chain. 14,15-EEZE, which has two of its three double bonds saturated compared to the parent EET, acts as an antagonist, demonstrating that even subtle changes to the molecule's unsaturation pattern can switch its function from an agonist to an antagonist. ahajournals.org

Structure-Activity Relationship Studies in Biological Systems

An important area of investigation for eicosanoids is their effect on vascular tone. The metabolism of arachidonic acid via cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways produces a variety of eicosanoids that can act as either vasodilators or vasoconstrictors. soton.ac.ukportlandpress.com For instance, thromboxane (B8750289) A2 (TXA2) is a potent vasoconstrictor, while prostacyclin (PGI2) is a vasodilator. soton.ac.uk The balance between these opposing effects is critical for maintaining vascular homeostasis.

Research into the biological activity of analogs of this compound has provided valuable data on the structural requirements for specific physiological responses. One notable study investigated a synthetic, stable isomer of 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE), a known vasoconstrictor. This analog, while not identical to this compound, shares a similar carbon skeleton with modified unsaturation, offering a comparative view on the importance of specific structural features. The study compared the vasoconstrictor activity of 15(S)-HETE with its synthetic analog in isolated rabbit pulmonary arteries.

Table 1: Comparison of Vasoconstrictor Activity of 15(S)-HETE and its Synthetic Analog

Compound Maximal Contraction (% of KCl response) EC50 (nM)
15(S)-HETE 49.7 ± 4.1 ~100
Synthetic Analog 27.3 ± 4.4 ~100

Data represents the mean ± SEM for female rabbit pulmonary arteries.

The data indicates that while both compounds elicited concentration-dependent vasoconstriction, the maximal response was significantly greater for 15(S)-HETE. However, the potency (EC50) of both compounds was comparable. This suggests that the specific arrangement of double bonds in the natural compound is crucial for achieving a full biological response, while the core structure is sufficient for receptor binding and initial activation.

Furthermore, studies on the inactivation of lipoxygenase by acetylenic fatty acid analogs, including this compound (EEYA), have shed light on the mechanism of enzyme inhibition. It has been shown that the triple bond in these analogs is a key feature for their action as suicide-type inhibitors of lipoxygenase. scispace.com During the enzymatic reaction, EEYA is converted to products such as 11-hydroperoxy-12E-eicosa-12-en-14-ynoic acid (11-HP-EEYA) and 11-oxo-12E-eicosa-12-en-14-ynoic acid (11-oxo-EEYA). uu.nl This enzymatic conversion is essential for the inactivation of the enzyme.

The structural features of eicosanoids also determine their interaction with specific receptors. Prostanoid receptors, for example, are a family of G-protein coupled receptors that are activated by various prostaglandins, leading to either vasoconstriction or vasodilation depending on the receptor subtype and the tissue. nih.gov The affinity and efficacy of an eicosanoid for a particular receptor are dictated by its three-dimensional structure, including the stereochemistry of its hydroxyl groups and the geometry of its double bonds.

Advanced Research Methodologies for Eicosa 11 En 14 Ynoic Acid Studies

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to isolating Eicosa-11-en-14-ynoic acid from other lipids and quantifying its presence. The choice between gas and liquid chromatography typically depends on the sample matrix, the required sensitivity, and whether the analysis is targeted at the parent compound or its various metabolites.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids, though it requires chemical derivatization to increase the volatility of non-volatile compounds like this compound. nih.govjfda-online.com The process involves converting the polar carboxyl group into a more volatile, non-polar ester.

Derivatization and Analysis:

Fatty Acid Methyl Esters (FAMEs): A common approach is the conversion of the carboxylic acid to its corresponding methyl ester (FAME). This is often achieved using reagents like boron trifluoride (BF3) in methanol. jfda-online.com

Silyl Derivatives: Another effective method is the creation of trimethylsilyl (B98337) (TMS) esters using silylating agents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). lipidmaps.org TMS derivatives are thermally stable and exhibit good chromatographic properties. lipidmaps.org For the related compound, cis-11,14-Eicosadienoic acid, analysis of its TMS derivative is a documented method. nist.gov

Pentafluorobenzyl (PFB) Esters: For high-sensitivity analysis, particularly using negative chemical ionization (NCI), derivatization to PFB esters is employed. nih.gov This method is especially useful for detecting trace amounts of the fatty acid.

Once derivatized, the sample is introduced into the GC system, where it is separated from other components on a capillary column before entering the mass spectrometer. The mass spectrometer fragments the molecules, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

Derivatization MethodReagent ExampleIonization ModeBenefits
Methyl EsterificationBF₃-MethanolElectron Ionization (EI)Common, well-established method for fatty acid profiling. jfda-online.com
SilylationBSTFAElectron Ionization (EI)Produces thermally stable derivatives with good GC properties. lipidmaps.org
PFB EsterificationPFB-BrNegative Chemical Ionization (NCI)High sensitivity for trace-level quantification. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is highly suited for analyzing eicosanoids and related fatty acids, often without the need for derivatization. nih.gov The technique separates compounds in the liquid phase, making it ideal for molecules that are thermally unstable or not sufficiently volatile for GC. jfda-online.com

Methodology:

Electrospray Ionization (ESI): ESI is a soft ionization technique that is commonly used for fatty acid analysis. For compounds like this compound, detection is typically performed in the negative ion mode, which takes advantage of the easily deprotonated terminal carboxyl group to form the [M-H]⁻ ion. lipidmaps.org

Tandem Mass Spectrometry (MS/MS): Coupling LC with tandem mass spectrometry (LC-MS/MS) significantly enhances selectivity and sensitivity. nih.gov A specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and fragmented to produce characteristic product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, allows for precise quantification even in complex biological samples like plasma or tissue extracts. lipidmaps.orgnih.gov

LC-MS/MS methods have been developed for the simultaneous quantification of dozens of eicosanoids, demonstrating the platform's power for lipidomics. nih.gov While derivatization is not always necessary, specialized reagents can be used to create cationic derivatives, which may improve detection sensitivity by 10- to 20-fold in positive ion mode. nih.gov

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of fatty acid metabolites. researchgate.net When studying the metabolic fate of this compound, HPLC is used to separate the parent compound from its various metabolic products, which may include hydroxylated, epoxidized, or chain-shortened species.

Analytical Workflow:

Sample Preparation: Biological samples (e.g., plasma, urine, cell culture media) first undergo extraction to isolate the lipids. Solid-phase extraction (SPE) is a widely used technique for this purpose, effectively removing impurities and concentrating the analytes. nih.govlipidmaps.org

Chromatographic Separation: The extracted lipids are then separated using a reversed-phase HPLC column, typically a C18 column. lipidmaps.org A gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and an acid like formic or acetic acid is commonly employed to resolve the various metabolites based on their polarity. nih.govlipidmaps.org

Detection: While historically connected to UV detectors, modern HPLC systems are most powerfully paired with mass spectrometers (LC-MS) for the sensitive and specific detection of metabolites. researchgate.netresearchgate.net

This approach allows researchers to create detailed profiles of metabolic pathways, quantifying changes in metabolite concentrations under different physiological or pathological conditions. nih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation in Research Contexts

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive identification and detailed structural characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural analysis of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of each proton. aocs.orgnih.gov

¹H NMR Spectroscopy: Proton NMR (¹H NMR) allows for the identification and quantification of different types of protons in the molecule. aocs.org For this compound, characteristic signals would be expected for the olefinic protons of the C=C double bond, the protons adjacent to the triple bond (propargylic), the protons between the double and triple bonds (bis-allylic), and the protons of the terminal methyl group. nih.gov The coupling constants between olefinic protons can be used to determine the stereochemistry (cis or trans) of the double bond.

¹³C NMR Spectroscopy: Carbon-13 NMR provides a signal for each unique carbon atom in the molecule. This technique is crucial for confirming the precise locations of the double and triple bonds within the 20-carbon acyl chain. aocs.org The chemical shifts of the sp² carbons (C=C) and sp carbons (C≡C) are highly characteristic and allow for definitive bond assignment.

NucleusType of Atom / PositionExpected Chemical Shift (ppm)Information Gained
¹HOlefinic (=C-H )~5.3 - 5.4Presence and stereochemistry of the double bond
¹HBis-allylic (=CH-CH₂ -C≡)~3.1Position between unsaturated systems
¹³CCarboxyl (C OOH)~175 - 180Confirms carboxylic acid functional group
¹³CAlkynyl (-CC -)~80 - 90Confirms presence and position of the triple bond
¹³COlefinic (-C H=C H-)~120 - 130Confirms presence and position of the double bond

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, making it an excellent tool for identifying the presence of specific functional groups. vscht.cz An IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The analysis involves passing infrared radiation through a sample and measuring which wavelengths are absorbed. Each functional group absorbs at a characteristic frequency.

Expected IR Absorptions for this compound:

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H bond in a carboxylic acid. lumenlearning.com

C-H Stretch: Absorptions just below 3000 cm⁻¹ arise from the C-H bonds of the alkane chain, while the C-H stretch of the alkene (=C-H) would appear just above 3000 cm⁻¹. vscht.cz

C≡C Stretch: The carbon-carbon triple bond stretch is expected in the 2260-2100 cm⁻¹ region. This peak can be weak or absent if the triple bond is relatively symmetrical within the molecule.

C=O Stretch: A strong, sharp absorption band around 1710 cm⁻¹ confirms the presence of the carbonyl group of the carboxylic acid. lumenlearning.com

C=C Stretch: The carbon-carbon double bond stretch typically appears in the 1680-1640 cm⁻¹ region. vscht.cz

These spectroscopic techniques, when used in concert with chromatographic data, provide a comprehensive and definitive analytical picture of this compound, enabling its confident identification and detailed structural characterization in research settings.

Isotopic Labeling Strategies for Metabolic Pathway Elucidation

Following a comprehensive review of publicly available scientific literature, no specific studies utilizing isotopic labeling strategies for the elucidation of the metabolic pathways of this compound have been identified. Research employing isotopically labeled analogues, such as those containing deuterium (B1214612) (²H), carbon-13 (¹³C), or carbon-14 (B1195169) (¹⁴C), is a standard and powerful methodology for tracing the biotransformation of fatty acids. This technique allows researchers to track the absorption, distribution, metabolism, and excretion of a compound, providing definitive evidence of metabolic conversion and identifying resulting metabolites.

While studies on structurally related polyunsaturated fatty acids frequently employ such methods to investigate processes like desaturation, elongation, and oxidation, equivalent research on this compound is not present in the current body of scientific literature. Therefore, detailed research findings and data tables specifically pertaining to the isotopic labeling and metabolic fate of this compound cannot be provided at this time.

Eicosa 11 En 14 Ynoic Acid in Cellular and Tissue Research Models

In Vitro Cell Culture Models for Biosynthesis and Metabolism Studies

In vitro cell culture systems are indispensable tools for dissecting the molecular pathways of fatty acid metabolism. Cell lines such as MCF-7 human breast cancer cells and Rat Basophilic Leukemia (RBL-1) cells are frequently used to investigate the synthesis, uptake, and transformation of fatty acids and their derivatives.

MCF-7 Breast Cancer Cells: The MCF-7 cell line is a well-established model for studying fatty acid metabolism in the context of cancer biology. These cells actively process extracellular fatty acids, incorporating them into various lipid classes and metabolic pathways, including de novo fatty acid synthesis. nih.gov Studies have shown that approximately 65-75% of the fatty acids in MCF-7 cells are derived from extracellular sources, underscoring the importance of uptake and subsequent metabolism. nih.gov

Research on MCF-7 cells often focuses on how different fatty acids influence cell proliferation and signaling. The metabolism of polyunsaturated fatty acids into bioactive eicosanoids is a key area of investigation. While specific studies on Eicosa-11-en-14-ynoic acid are not prominent, the existing literature on other C20 fatty acids demonstrates that MCF-7 cells possess the enzymatic machinery, such as cyclooxygenases and lipoxygenases, necessary to convert these precursors into potent signaling molecules. This established metabolic activity makes MCF-7 cells a suitable and relevant model for future investigations into the biosynthesis and metabolic fate of this compound.

RBL-1 Cells: Rat Basophilic Leukemia (RBL-1) cells are a classic model for studying the pathways of eicosanoid synthesis, particularly those related to allergic and inflammatory responses. These cells are known to metabolize arachidonic acid through the 5-lipoxygenase pathway. While direct studies involving this compound in RBL-1 cells are not widely documented, the cellular machinery present in this cell line would be relevant for investigating how the unique en-ynoic structure of the acid is processed by lipoxygenase and other enzymes.

Ex Vivo Tissue Preparations for Enzymatic Activity Investigations

Ex vivo tissue preparations offer a bridge between in vitro and in vivo studies, allowing for the investigation of enzymatic processes within the context of intact tissue architecture.

Rat Testes: Studies using tissue minces and microsomal preparations from rat testes have provided significant insights into the metabolism of C20 polyunsaturated fatty acids. Research on the closely related compound, eicosa-11,14-dienoic acid, has shown that rat testicular tissue can desaturate this fatty acid into various trienoic acids. nih.gov Specifically, incubation of testicular tissue with radiolabeled eicosa-11,14-dienoic acid results in the formation of eicosa-8,11,14-trienoic acid and eicosa-5,11,14-trienoic acid. nih.gov This conversion provides strong evidence for the presence of delta-8 desaturase activity in rat testes, an enzymatic pathway that shows tissue-specific variation and is not typically active in the liver or brain. nih.govnih.gov These findings suggest that testicular tissue possesses a unique capacity for fatty acid modification, making it a critical model for studying the enzymatic processing of compounds like this compound.

Bovine Coronary Arteries: The vascular endothelium, particularly in bovine coronary arteries (BCAs), is highly active in metabolizing fatty acids to produce vasoactive compounds. physiology.org BCAs serve as a primary model for understanding how eicosanoids regulate vascular tone. physiology.orgnih.gov Research has shown that BCAs metabolize fatty acids like adrenic acid and arachidonic acid via cyclooxygenase (COX) and cytochrome P-450 (CYP450) pathways into metabolites that cause endothelium-dependent relaxation. nih.govresearchgate.net For instance, adrenic acid is converted to dihomo-epoxyeicosatrienoic acids (DH-EETs), which act as endothelium-derived hyperpolarizing factors by activating potassium channels in smooth muscle cells. physiology.orgnih.gov Given this robust enzymatic activity, BCA preparations are an excellent model to investigate whether this compound can be converted into novel vasoactive metabolites.

Animal Model Systems for Fatty Acid Turnover and Distribution Research

In vivo animal models, particularly rats, are essential for understanding the systemic distribution, turnover, and physiological effects of fatty acids. These studies involve administering labeled fatty acids and tracking their incorporation into various tissues and lipid pools over time.

Rat Studies: Research in rats has detailed the fate of various eicosanoids and their precursors. For example, studies on eicosa-11,14-dienoic acid in rat testes have been conducted both in vivo and in vitro. nih.gov Following intratesticular injection, radiolabeled eicosa-11,14-dienoic acid was converted to 20-carbon trienoic fatty acids (4-30% of radioactivity in total fatty acids) and a small amount of arachidonic acid (2-3.5%). nih.gov

Another study investigated the distribution of 12(S)-hydroxy-eicosatetraenoic acid (12-HETE), a lipoxygenase product, in rats. biu.ac.ilnih.gov After injection, radioactivity was tracked in plasma and various organs. The kidney showed the highest accumulation of 12-HETE and its metabolites. biu.ac.ilnih.gov The labeled fatty acid was found to be primarily bound to phospholipids rather than existing in its unesterified form. biu.ac.ilnih.gov

Furthermore, the administration of eicosa-5, 8, 11, 14-tetraynoic acid to rats on a fat-free diet led to significant changes in the fatty acid profiles of several organs, most notably the liver. nih.gov It was observed to decrease the percentage of arachidonic acid while increasing linoleate, suggesting an inhibition of the conversion pathway. nih.gov These studies provide a clear methodology for future research on the whole-body distribution and metabolic impact of this compound.

Table 1: Distribution of [1-14C]eicosa-11,14-dienoic Acid Metabolites in Rat Testes In Vivo This table summarizes the conversion of the parent compound into major metabolite classes after intratesticular injection. Data is derived from studies on the analogous compound eicosa-11,14-dienoic acid. nih.gov

Metabolite ClassRadioactivity (% of 14C in Total Fatty Acids)
20-Carbon Trienoic Fatty Acids4% - 30%
Arachidonic Acid2% - 3.5%

Table 2: Relative Tissue Accumulation of Labeled 12-HETE in Rats This table indicates the relative capacity of different organs to accumulate the labeled eicosanoid 12-HETE or its metabolites. Data is based on studies of the related compound 12(S)-hydroxy-eicosatetraenoic acid. biu.ac.ilnih.gov

OrganAccumulation Level
KidneyHighest
LiverModerate
LungsModerate
SpleenModerate
HeartLower
IntestineLower
BrainLower
Testis/UterusLower

Future Directions and Emerging Research Avenues for Eicosa 11 En 14 Ynoic Acid

Exploration of Undiscovered Biosynthetic Enzymes and Pathways

The biosynthetic origin of eicosa-11-en-14-ynoic acid is currently not well-defined. Future research will be crucial in identifying the specific enzymes and metabolic routes responsible for its formation. The metabolism of structurally related compounds, such as eicosa-11,14-dienoic acid, has been shown to involve desaturase enzymes, providing a potential starting point for investigation nih.gov. The exploration of its biosynthesis is expected to follow several key avenues:

Functional Genomics and Enzyme Discovery: A primary approach involves searching for novel enzymes with the unique ability to introduce a triple bond (alkyne group) into a fatty acid chain. This can be accomplished by mining genome and transcriptome databases for sequences homologous to known fatty acid modifying enzymes, such as desaturases, elongases, and acetylenases. Candidate genes can then be expressed in heterologous systems (e.g., yeast or E. coli) to test their catalytic activity with potential precursor fatty acids.

Pathway Reconstruction using Isotope Tracers: Stable isotope-labeled precursors (e.g., using ¹³C or ²H) can be supplied to cellular or organismal systems known to produce this compound. By tracking the incorporation of these isotopes into the final product and potential intermediates, the sequence of enzymatic reactions, including elongation and desaturation steps, can be elucidated.

Transcriptomic and Proteomic Analyses: High-throughput analysis of gene and protein expression under conditions where this compound production is high can help identify candidate biosynthetic enzymes. Genes and proteins that are co-regulated with the production of the fatty acid are strong candidates for involvement in its synthesis pathway nih.gov.

A summary of potential research strategies for discovering the biosynthetic pathway is outlined in the table below.

Research StrategyDescriptionExpected Outcome
Genome Mining Bioinformatic screening of genomic databases for genes with sequence similarity to known fatty acid desaturases, elongases, or acetylenases.Identification of candidate genes potentially involved in the synthesis of this compound nih.gov.
Heterologous Expression Cloning and expressing candidate genes in a host organism (e.g., Saccharomyces cerevisiae) that does not naturally produce the compound.Functional validation of enzyme activity and determination of substrate specificity.
Stable Isotope Labeling Introducing labeled precursors (e.g., ¹³C-oleic acid) into a biological system and tracking their conversion using mass spectrometry.Delineation of the step-by-step metabolic pathway from precursor to final product.
Differential Transcriptomics Comparing gene expression profiles between conditions of high and low production of this compound.Identification of a suite of co-expressed genes that are functionally related to the biosynthetic pathway nih.gov.

Design and Synthesis of Mechanistic Probes for Eicosanoid Signaling

Understanding the biological role of this compound requires tools to track its interactions and metabolic fate within the cell. The presence of an alkyne group in its native structure makes it an ideal candidate for the development of mechanistic probes using bioorthogonal chemistry, particularly "click chemistry" researchgate.net. This approach allows for the attachment of various reporter tags to the molecule without significantly altering its biological activity nih.govfrontiersin.org.

Future research will focus on synthesizing a variety of probes based on the this compound scaffold. These probes can be used to:

Identify Protein Interactions: By attaching a biotin (B1667282) tag via click chemistry, the fatty acid can be used as "bait" to pull down and identify interacting proteins, such as metabolic enzymes, receptors, or binding proteins nih.gov. This technique, known as activity-based protein profiling (ABPP), is a powerful tool for discovering the cellular targets of bioactive lipids.

Visualize Subcellular Localization: Attaching a fluorescent dye allows for the direct visualization of the fatty acid's uptake, trafficking, and localization within cells using advanced microscopy techniques nih.gov. This can provide insights into which organelles or membrane domains it accumulates in.

Track Metabolic Conversion: The alkyne tag serves as a unique chemical handle that can be traced through metabolic pathways limes-institut-bonn.de. Metabolites of this compound will retain the alkyne group, allowing for their selective isolation and identification from complex lipid extracts wiley.com.

The table below details potential designs for such mechanistic probes.

Probe TypeReporter Tag (Attached via Click Chemistry)Research Application
Affinity Probe Biotin, DesthiobiotinIdentification of binding proteins and enzymes through affinity purification and mass spectrometry nih.gov.
Imaging Probe Fluorophores (e.g., Coumarin, BODIPY)Visualization of subcellular distribution and dynamic tracking in live cells via fluorescence microscopy nih.govnih.gov.
Cross-linking Probe Diazirine with an Azide handleCovalent capture of transient protein interactions upon photoactivation to map the fatty acid's "interactome" researchgate.net.
Mass Tag Probe Isotope-coded or charged tagsEnhanced detection and multiplexed quantification in mass spectrometry-based lipidomics experiments limes-institut-bonn.dewiley.com.

Advanced Lipidomics Approaches for Comprehensive Profiling in Biological Systems

To fully understand the physiological and pathological roles of this compound, it is essential to accurately detect and quantify it in various biological samples. Advanced lipidomics platforms, primarily based on liquid chromatography-mass spectrometry (LC-MS), are the methods of choice for this purpose due to their high sensitivity and selectivity nih.govnih.gov.

Future efforts will involve the development and application of specialized LC-MS/MS methods for the comprehensive profiling of this compound and its related metabolites nih.govresearchgate.net. A typical workflow includes:

Lipid Extraction: Efficient extraction from biological matrices (e.g., plasma, cells, tissues) using robust methods like the Folch or Matyash procedures, often including a suite of internal standards for accurate quantification nih.gov.

Chromatographic Separation: Separation of the complex lipid extract using reversed-phase liquid chromatography, which separates lipids based on acyl chain length and degree of unsaturation researchgate.net.

Mass Spectrometric Detection: Analysis using high-resolution mass spectrometers (such as Orbitrap or TOF instruments) to obtain accurate mass measurements for confident formula determination nih.gov. Tandem mass spectrometry (MS/MS) is then used to fragment the molecule, providing structural information that confirms its identity and the position of the double and triple bonds.

Targeted Quantification: For high-sensitivity quantification, targeted methods like multiple reaction monitoring (MRM) can be developed on triple quadrupole mass spectrometers nih.gov. This allows for the precise measurement of the fatty acid even at very low concentrations in complex biological samples.

The table below summarizes a potential advanced analytical method for profiling.

Analytical StepTechnique/MethodPurpose
Sample Preparation Liquid-liquid or solid-phase extractionIsolate lipids from the biological matrix and remove interfering substances chromatographyonline.com.
Separation Ultra-High Performance Liquid Chromatography (UHPLC) with a C18 columnAchieve high-resolution separation of this compound from other isomeric and isobaric lipids nih.gov.
Ionization Electrospray Ionization (ESI) in negative modeEfficiently generate negatively charged molecular ions, typical for fatty acids with a carboxyl group.
Identification High-Resolution Tandem Mass Spectrometry (HR-MS/MS)Provide accurate mass of the parent ion and generate a characteristic fragmentation pattern for unambiguous structural confirmation.
Quantification Isotope-dilution using a stable isotope-labeled internal standard with targeted MRM analysisEnsure high precision and accuracy in measuring the absolute concentration of the analyte across different samples mdpi.com.

Computational Modeling of Enzyme-Substrate Interactions and Metabolic Fluxes

Computational approaches provide a powerful complement to experimental studies by offering insights into molecular interactions and system-wide metabolic behavior. Future research on this compound will greatly benefit from the application of computational modeling.

Enzyme-Substrate Docking and Molecular Dynamics: To understand how this compound is synthesized or metabolized, computational models of enzyme-substrate complexes can be built. If the 3D structure of a candidate enzyme is unknown, it can often be predicted using homology modeling. Subsequently, molecular docking simulations can predict the preferred binding orientation of this compound within the enzyme's active site nih.govresearchgate.net. Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of this complex over time, revealing key amino acid residues involved in substrate binding and catalysis nih.gov.

Metabolic Flux Analysis (MFA): MFA is a systems-level approach used to quantify the rates (fluxes) of metabolic reactions within a network nih.gov. By combining experimental data from stable isotope tracing with a stoichiometric model of fatty acid metabolism, MFA can determine the flow of carbon through the pathways that produce and consume this compound. This can reveal how its synthesis is regulated and how it contributes to other metabolic pathways, providing a quantitative understanding of its role in cellular metabolism.

These computational strategies are summarized in the table below.

Modeling ApproachDescriptionKey Insights
Homology Modeling Predicting the 3D structure of an enzyme based on the known structure of a related protein.Provides a structural model for enzymes whose structures have not been solved experimentally.
Molecular Docking Simulating the interaction between this compound (ligand) and an enzyme (receptor) to predict binding affinity and conformation researchgate.net.Identifies potential binding modes and key interacting residues in the enzyme's active site.
Molecular Dynamics (MD) Simulating the movements of atoms in the enzyme-substrate complex over time.Reveals the stability of the binding pose and the dynamic interactions that facilitate the catalytic process nih.gov.
Metabolic Flux Analysis (MFA) Using isotope tracing data and a metabolic network model to calculate intracellular reaction rates nih.gov.Quantifies the production and consumption rates of this compound and its integration with overall cellular metabolism.

Q & A

Q. What are the established methods for synthesizing and characterizing Eicosa-11-en-14-ynoic acid in laboratory settings?

Methodological Answer:

  • Synthesis : Common approaches include multi-step organic synthesis involving alkynylation and selective hydrogenation. For reproducibility, ensure detailed documentation of reaction conditions (e.g., catalysts, solvents, temperature) and intermediates.
  • Characterization : Use spectroscopic techniques (NMR, IR) and mass spectrometry (GC-MS or LC-MS) to confirm structural features like the position of the double and triple bonds. Compare retention indices with reference standards in gas chromatography .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection is recommended. Report retention times and peak area ratios for impurities .

Q. How can researchers validate the identity of this compound when working with derivatives or analogs?

Methodological Answer:

  • Cross-Validation : Combine X-ray crystallography (for solid derivatives) with computational modeling (e.g., DFT calculations) to confirm bond geometry.
  • Isotopic Labeling : Use deuterated analogs in mass spectrometry to track fragmentation patterns and distinguish between structural isomers .
  • Reference Standards : Source or synthesize certified reference materials (CRMs) for direct comparison of spectral data .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vivo?

Methodological Answer:

  • Model Selection : Use isotopic tracing (e.g., ¹³C-labeled compounds) in cell cultures or animal models to track metabolite incorporation. Ensure ethical compliance with in vivo protocols .
  • Control Variables : Account for dietary lipid intake and endogenous fatty acid metabolism by including pair-fed control groups.
  • Analytical Workflow : Combine LC-MS/MS for targeted metabolite quantification with untargeted metabolomics to identify novel pathways. Validate findings using knockout models (e.g., CRISPR/Cas9-modified enzymes) .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare methodologies (e.g., cell lines, assay conditions, dosages) using PRISMA guidelines. Assess heterogeneity via I² statistics and subgroup analyses .
  • Confounding Factors : Evaluate differences in compound purity, storage conditions, or solvent systems (e.g., DMSO vs. ethanol) that may alter bioactivity .
  • Dose-Response Replication : Reproduce conflicting experiments under standardized conditions, including positive/negative controls and blinded data analysis .

Q. What strategies optimize the detection of this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate lipids. Include internal standards (e.g., odd-chain fatty acids) to correct for recovery variations .
  • Instrumentation : Employ high-resolution mass spectrometry (HRMS) in negative ion mode for enhanced specificity. Optimize collision energy to minimize matrix interference .
  • Data Validation : Apply orthogonal methods (e.g., derivatization with pentafluorobenzyl bromide followed by GC-ECD) to confirm quantitative results .

Q. How can researchers design studies to investigate structure-activity relationships (SAR) for this compound analogs?

Methodological Answer:

  • Analog Synthesis : Systematically vary substituents (e.g., chain length, unsaturation position) using combinatorial chemistry or semi-synthetic approaches.
  • Activity Profiling : Use high-throughput screening (HTS) assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking simulations to correlate structural features with bioactivity .
  • Statistical Modeling : Apply multivariate analysis (e.g., PCA or PLS regression) to identify key structural determinants of activity .

Data Management & Reproducibility

Q. What protocols ensure reproducibility when publishing experimental data on this compound?

Methodological Answer:

  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata annotations .
  • Code Sharing : Provide scripts for statistical analysis (e.g., R or Python) and instrument software configurations.
  • Reagent Transparency : Specify vendors, lot numbers, and purity grades for all chemicals to mitigate batch variability .

Q. How should researchers handle conflicting spectral data for this compound in public databases?

Methodological Answer:

  • Data Auditing : Cross-check entries in NIST Chemistry WebBook, PubChem, and LIPID MAPS. Flag discrepancies to database curators .
  • Community Validation : Publish corrected spectra in peer-reviewed journals with detailed acquisition parameters (e.g., solvent, temperature, instrument model) .
  • Collaborative Platforms : Use platforms like Zenodo to share annotated datasets and invite peer feedback pre-publication .

Ethical & Reporting Standards

Q. What ethical guidelines apply to studies involving this compound in animal models?

Methodological Answer:

  • Compliance : Follow ARRIVE 2.0 guidelines for in vivo research, including randomization, blinding, and sample size justification .
  • Welfare Monitoring : Implement humane endpoints and daily health checks by trained personnel.
  • Transparency : Disclose funding sources and potential conflicts of interest in publications .

Q. How can researchers ensure their methodologies align with journal requirements for fatty acid research?

Methodological Answer:

  • Pre-Submission Checks : Verify adherence to journal-specific guidelines (e.g., Beilstein Journal’s compound characterization standards) .
  • Data Deposition : Upload spectra to domain-specific repositories (e.g., MetaboLights for metabolomics data) and cite accession numbers .
  • Peer Review Preparation : Anticipate critiques on statistical power, control groups, and mechanistic depth by pre-emptively addressing these in the discussion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.